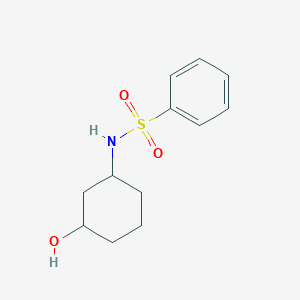

N-(3-hydroxycyclohexyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-hydroxycyclohexyl)benzenesulfonamide” is a compound that belongs to the class of benzenesulfonamides . Benzenesulfonamides are used in various fields due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be analyzed using various techniques such as FTIR, NMR, and MS spectroscopies . The structure of “N-(3-hydroxycyclohexyl)benzenesulfonamide” would likely be similar to other benzenesulfonamides, with the presence of a benzenesulfonamide core and a hydroxycyclohexyl group attached to the nitrogen atom.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Benzenesulfonamide derivatives have been studied for their potential anticancer properties . For example, new aryl thiazolone–benzenesulfonamides have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cell line (MDA-MB-231), another breast cancer cell line (MCF-7), and prostate cancer cell line (Du-145) . Some of these derivatives showed significant inhibitory effects against these cancer cell lines .

Antimicrobial Applications

Benzenesulfonamide derivatives have also been investigated for their antimicrobial properties . The inhibition of certain carbonic anhydrases present in bacteria can interfere with bacterial growth .

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX . Carbonic anhydrase IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Elastase Inhibitors

Compounds containing benzenesulfonamide moiety have been reported to act as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a protein that gives tissues their elasticity. Inhibiting elastase can potentially help in the treatment of diseases like emphysema and cystic fibrosis .

Clostridium Histolyticum Collagenase Inhibitors

Benzenesulfonamide derivatives have been reported to inhibit clostridium histolyticum collagenase . This enzyme breaks down collagen, a major component of connective tissues. Inhibiting this enzyme can potentially help in the treatment of diseases like rheumatoid arthritis .

Herbicides and Plant Growth Regulators

Compounds containing benzenesulfonamide moiety have been reported to act as herbicides and plant growth regulators . These compounds can potentially be used in agriculture to control weeds and regulate plant growth .

Wirkmechanismus

Target of Action

N-(3-hydroxycyclohexyl)benzenesulfonamide, also known as AKOS010300622 or F6173-0004, is a benzenesulfonamide derivative . Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell proliferation and tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition limits the tumor cells’ ability to proliferate and survive in hypoxic conditions, thereby potentially reducing tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbonic anhydrase pathway . By inhibiting CA IX, the compound disrupts the tumor cells’ ability to adapt to hypoxic conditions, which is a common characteristic of the tumor microenvironment .

Result of Action

The inhibition of CA IX by N-(3-hydroxycyclohexyl)benzenesulfonamide can lead to a decrease in tumor cell proliferation and survival in hypoxic conditions . This could potentially result in a reduction in tumor growth .

Action Environment

The action of N-(3-hydroxycyclohexyl)benzenesulfonamide is particularly relevant in the tumor microenvironment, which is often characterized by hypoxic conditions . The efficacy and stability of the compound could potentially be influenced by factors such as the degree of hypoxia in the tumor microenvironment and the presence of other biochemical factors.

Eigenschaften

IUPAC Name |

N-(3-hydroxycyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,10-11,13-14H,4-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGRJDGLORXIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxycyclohexyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496868.png)

![N-(3-chlorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496873.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)

![2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B6496882.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)

![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496885.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)

![N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496898.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6496900.png)

![4-[(3-methylphenyl)amino]oxolan-3-ol](/img/structure/B6496907.png)

![6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6496914.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B6496926.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B6496945.png)